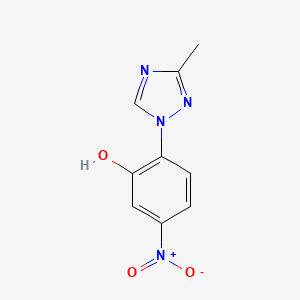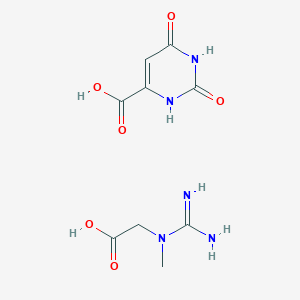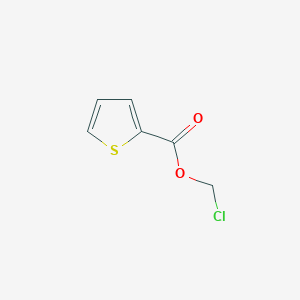
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the aldehyde group at the 6-position. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions at the chromene core or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: 4,4-dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-chromene-6-carboxylic acid.
Reduction: 4,4-dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-chromene-6-methanol.
Substitution: Various substituted chromenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde depends on its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, modulating signaling pathways, or inducing cellular responses. The exact pathways and targets can vary based on the biological context and the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one
- 2,2-diethyl-6-ethynyl-8-isopropyl-4,4-dimethyl chroman
Uniqueness
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde is unique due to its specific substituents and functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in certain applications, such as enhanced stability or specific interactions with biological targets.
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-10(2)12-7-11(9-16)8-13-14(12)17-6-5-15(13,3)4/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
FXMXUTCYEHKESR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C(=CC(=C1)C=O)C(CCO2)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Aminopropyl)phenyl]methanol](/img/structure/B8691912.png)






![2,4,5-Trichlorophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate](/img/structure/B8691961.png)
![[5-Nitro-2-(phenylsulfanyl)phenyl]methanol](/img/structure/B8691974.png)




